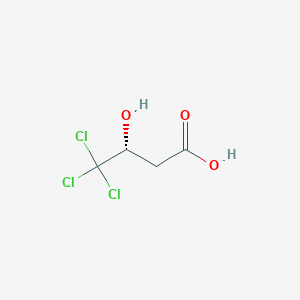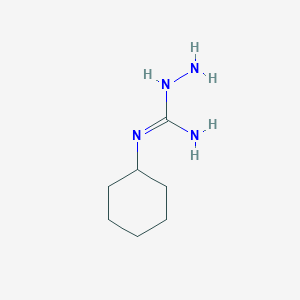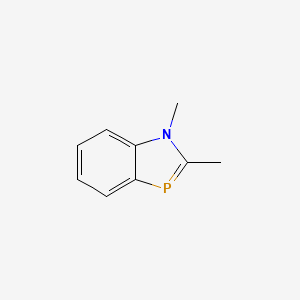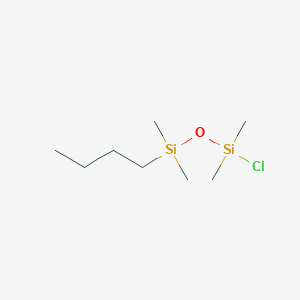
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C8H21ClOSi2. It is a derivative of 1,1,3,3-tetramethyldisiloxane, where one of the hydrogen atoms is replaced by a butyl group and another by a chlorine atom. This compound is known for its unique chemical properties and versatility in various applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 1-chlorobutene. The reaction typically involves the use of a platinum catalyst to facilitate the addition of the Si-H bond to the unsaturated carbon-carbon bond in 1-chlorobutene . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form 1-butyl-1,1,3,3-tetramethyldisiloxane using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrosilylation Reactions: The Si-H bond in the compound can participate in hydrosilylation reactions with alkenes or alkynes to form new silicon-carbon bonds.
Common Reagents and Conditions
Platinum Catalysts: Used in hydrosilylation reactions to facilitate the addition of Si-H bonds to unsaturated carbon-carbon bonds.
Reducing Agents: Such as LiAlH4, used in reduction reactions to convert the compound into its reduced form.
Nucleophiles: Including amines, alcohols, and thiols, used in substitution reactions to replace the chlorine atom.
Major Products Formed
Substituted Organosilicon Compounds: Formed through substitution reactions with various nucleophiles.
Reduced Disiloxanes: Formed through reduction reactions.
Hydrosilylated Products: Formed through hydrosilylation reactions with alkenes or alkynes.
科学研究应用
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
作用机制
The mechanism of action of 1-butyl-3-chloro-1,1,3,3-tetramethyldisiloxane involves its ability to participate in various chemical reactions due to the presence of reactive Si-H and Si-Cl bonds. These bonds can undergo hydrosilylation, reduction, and substitution reactions, allowing the compound to form new silicon-carbon and silicon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
1-Butyl-3-chloro-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: The parent compound, which lacks the butyl and chlorine substituents.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: A similar compound with two chlorine atoms instead of one.
1-Butyl-1,1,3,3-tetramethyldisiloxane: A compound with a butyl group but no chlorine atom.
The uniqueness of this compound lies in its combination of a butyl group and a chlorine atom, which imparts distinct reactivity and versatility in various applications .
属性
CAS 编号 |
80034-62-4 |
|---|---|
分子式 |
C8H21ClOSi2 |
分子量 |
224.87 g/mol |
IUPAC 名称 |
butyl-[chloro(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H21ClOSi2/c1-6-7-8-11(2,3)10-12(4,5)9/h6-8H2,1-5H3 |
InChI 键 |
YJIRNLRNQMGOOD-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(C)O[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


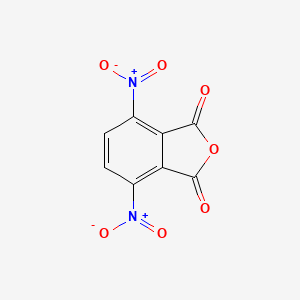
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
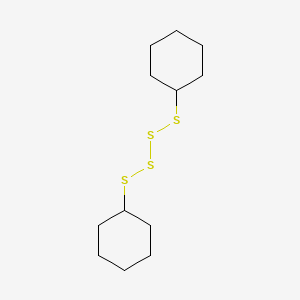
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

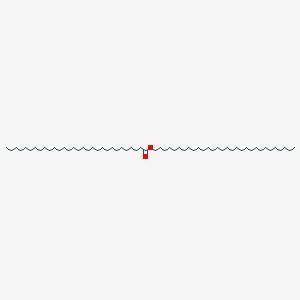
![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
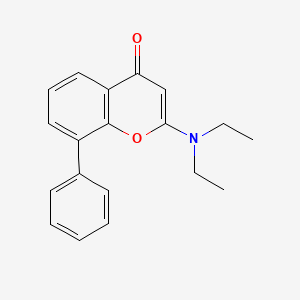

![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
